molecular formula C9H6Cl2N2O2 B3054251 (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride CAS No. 59128-14-2

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Cat. No.: B3054251
CAS No.: 59128-14-2
M. Wt: 245.06 g/mol
InChI Key: BVIKWSHXSKAPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a chemical compound with the empirical formula C9H7Cl3N2O2 and a molecular weight of 281.52 g/mol . This compound is known for its unique structure, which includes a dichloroimidazo[1,2-a]pyridine ring system attached to an acetic acid moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the acetic acid derivative. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is unique due to its specific dichloroimidazo[1,2-a]pyridine ring system and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different research and industrial applications .

Properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIKWSHXSKAPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315682
Record name (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-14-2
Record name NSC296227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Reactant of Route 2
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Reactant of Route 3
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Reactant of Route 4
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Reactant of Route 5
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.